molecular formula C15H17NO B12326772 7-(4-Dimethylamino-phenyl)-hepta-2,4,6-trienal

7-(4-Dimethylamino-phenyl)-hepta-2,4,6-trienal

Cat. No.: B12326772
M. Wt: 227.30 g/mol
InChI Key: PIZYNSXKSIBMJE-OKWWDJPNSA-N
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Description

7-(4-Dimethylamino-phenyl)-hepta-2,4,6-trienal is an organic compound characterized by its unique structure, which includes a dimethylamino group attached to a phenyl ring and a hepta-2,4,6-trienal chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-Dimethylamino-phenyl)-hepta-2,4,6-trienal typically involves the reaction of 4-(dimethylamino)benzaldehyde with appropriate alkenyl intermediates. One common method includes the fusion of 4-(dimethylamino)benzaldehyde with alkenyl compounds in the presence of catalytic amounts of acetic anhydride and pyridine at elevated temperatures . Another approach involves the Heck reaction, where p-dimethylaminovinylbenzene reacts with bromoalkenes in the presence of palladium acetate .

Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and yield. The use of microwave-assisted synthesis and solvent-free conditions can also enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 7-(4-Dimethylamino-phenyl)-hepta-2,4,6-trienal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-(4-Dimethylamino-phenyl)-hepta-2,4,6-trienal involves its interaction with molecular targets through its electron-rich dimethylamino group and conjugated trienal chain. These interactions can modulate various biochemical pathways, including those involved in signal transduction and gene expression . The compound’s ability to undergo fast intramolecular charge transfer upon light excitation makes it valuable in photophysical applications .

Comparison with Similar Compounds

  • 4-(Dimethylamino)phenyl isocyanate
  • 4-(Dimethylamino)phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide
  • (E)-6-(4-(Dimethylamino)phenyl)diazenyl)-2-octyl-benzoisoquinoline-1,3-dione

Comparison: Compared to these similar compounds, 7-(4-Dimethylamino-phenyl)-hepta-2,4,6-trienal stands out due to its extended conjugated system, which enhances its electronic properties and makes it particularly suitable for applications in nonlinear optics and photophysics . Its unique structure also allows for diverse chemical modifications, expanding its utility in various research fields.

Properties

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

(2E,4E,6E)-7-[4-(dimethylamino)phenyl]hepta-2,4,6-trienal

InChI

InChI=1S/C15H17NO/c1-16(2)15-11-9-14(10-12-15)8-6-4-3-5-7-13-17/h3-13H,1-2H3/b4-3+,7-5+,8-6+

InChI Key

PIZYNSXKSIBMJE-OKWWDJPNSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C=C/C=C/C=O

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC=CC=CC=O

Origin of Product

United States

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